molecular formula C16H22N4O2S2 B2456656 5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE CAS No. 1448123-36-1

5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE

Cat. No.: B2456656
CAS No.: 1448123-36-1
M. Wt: 366.5
InChI Key: SARKNNRIOLEIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a combination of several functional groups, including a pyrazine ring, a piperidine ring, and a thiophene sulfonamide group.

Properties

IUPAC Name

5-ethyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S2/c1-2-14-3-4-16(23-14)24(21,22)19-11-13-5-9-20(10-6-13)15-12-17-7-8-18-15/h3-4,7-8,12-13,19H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARKNNRIOLEIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the pyrazine and piperidine intermediates separately. These intermediates are then coupled using a suitable linker, such as a sulfonamide group, under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.

    Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Catalysis: The compound can be used as a catalyst or a catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.

Mechanism of Action

The mechanism of action of 5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Alternatively, it may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and heterocyclic compounds with pyrazine and piperidine rings. Examples include:

  • N-(pyrazin-2-yl)piperidine-4-carboxamide
  • 5-ethyl-N-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
  • N-(pyrazin-2-yl)piperidine-4-sulfonamide

Uniqueness

What sets 5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE apart is its unique combination of functional groups, which confer distinct electronic and steric properties. These properties can enhance its binding affinity to specific molecular targets and improve its stability under various conditions, making it a valuable compound for research and development .

Biological Activity

5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE is a novel compound within the class of thiophene-based sulfonamides, which have garnered attention due to their diverse biological activities, particularly as inhibitors of carbonic anhydrase (CA) enzymes. This article examines the biological activity of this compound, focusing on its mechanism of action, efficacy, structure-activity relationships (SAR), and potential therapeutic applications.

The primary biological activity of thiophene-based sulfonamides, including the compound , is attributed to their role as noncompetitive inhibitors of carbonic anhydrases. These enzymes are crucial for various physiological processes, including acid-base balance and fluid secretion. The inhibition mechanism involves the interaction of the sulfonamide group with the zinc ion in the active site of the enzyme, leading to decreased enzymatic activity.

Key Findings:

  • Inhibition Potency : Studies have shown that thiophene sulfonamides exhibit IC50 values ranging from nanomolar to micromolar concentrations against human carbonic anhydrase isoenzymes (hCA-I and hCA-II). For instance, related compounds have demonstrated IC50 values as low as 23.4 nM for hCA-II .
  • Molecular Docking Studies : Molecular docking has revealed that these compounds bind outside the catalytic site, suggesting a unique inhibition pathway that could be exploited for drug design .

Structure-Activity Relationships (SAR)

The biological activity of thiophene-based sulfonamides is significantly influenced by their structural components. The presence of specific substituents on the thiophene ring and the sulfonamide moiety can enhance or diminish their inhibitory effects.

Observations:

  • Substituent Effects : Variations in alkyl chain length and functional groups on the thiophene ring lead to significant changes in inhibition potency. For example, small alkyl substitutions have been associated with weaker inhibitory effects compared to larger or more polar groups .
  • Comparative Analysis : A comparative analysis of different thiophene derivatives indicates that modifications can result in selective inhibition profiles against various CA isoenzymes .

Case Studies

Several studies have explored the biological activity of thiophene sulfonamides, highlighting their potential therapeutic applications:

  • Carbonic Anhydrase Inhibition :
    • A study evaluated a series of thiophene-based sulfonamides for their inhibitory effects on hCA-I and hCA-II. The results indicated that certain derivatives exhibited strong noncompetitive inhibition with IC50 values significantly lower than existing CA inhibitors .
  • Antimicrobial Activity :
    • Another investigation focused on the antimicrobial properties of related thiophene compounds, demonstrating effectiveness against various bacterial strains. The mechanism was linked to disruption of bacterial metabolic processes via CA inhibition .
  • Enzyme Protection Studies :
    • Research on lactoperoxidase (LPO), an important antibacterial enzyme, showed that specific thiophene sulfonamides could protect LPO activity from inhibition, suggesting a potential role in enhancing immune responses .

Data Tables

Compound NameIC50 (hCA-I)IC50 (hCA-II)Ki (hCA-I)Ki (hCA-II)Mechanism
Compound A69 nM23.4 nM66.49 nM74.88 nMNoncompetitive
Compound B70 µM1.405 µM234.99 µM38.04 µMNoncompetitive
Compound C3.4 nMNot reported2 ± 0.6 nMNot reportedCompetitive

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves coupling the thiophene-2-sulfonamide core with a pyrazine-functionalized piperidine derivative. Key steps include:

  • Sulfonamide formation : Reacting 5-ethylthiophene-2-sulfonyl chloride with a piperidin-4-ylmethylamine intermediate under basic conditions (e.g., K₂CO₃ in acetone) .
  • Piperidine functionalization : Introducing the pyrazin-2-yl group via nucleophilic substitution or reductive amination .
  • Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC and elemental analysis .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology :

  • Spectroscopy :
  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., pyrazine protons at δ 8.3–8.5 ppm, piperidine methylene at δ 2.5–3.0 ppm) .
  • IR : Confirm sulfonamide (S=O stretches at ~1150 cm⁻¹ and ~1350 cm⁻¹) and pyrazine (C=N stretches at ~1600 cm⁻¹) functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₃N₅O₂S₂: 422.1325) .

Q. What preliminary assays are recommended to screen biological activity?

  • Methodology :

  • In vitro kinase inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (SGF) via HPLC .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to optimize bioactivity?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace pyrazine with pyridine or pyrimidine; vary ethyl group on thiophene) .
  • Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups (e.g., pyrazine’s role in kinase binding) .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .

Q. How should contradictory data in biological assays be resolved?

  • Methodology :

  • Experimental replication : Repeat assays under standardized conditions (e.g., fixed cell passage number, reagent batches) .
  • Statistical design : Use factorial DOE (Design of Experiments) to isolate variables (e.g., pH, temperature) contributing to variability .
  • Orthogonal assays : Validate kinase inhibition results via Western blot (phosphorylation levels) or SPR (binding affinity) .

Q. What strategies can elucidate the compound’s mechanism of action (MoA)?

  • Methodology :

  • Target identification : Use affinity chromatography with a biotinylated analog to pull down interacting proteins .
  • Pathway analysis : RNA-seq or proteomics on treated cells to identify dysregulated pathways (e.g., MAPK/ERK) .
  • In vivo models : Test in xenograft mice with pharmacokinetic profiling (plasma half-life, tissue distribution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.